1-(1-Benzofuran-2-yl)-3-[(3-chloro-4-methylphenyl)amino]propan-1-one
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Overview
Description
1-(1-Benzofuran-2-yl)-3-[(3-chloro-4-methylphenyl)amino]propan-1-one is a complex organic compound that features a benzofuran moiety and a substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Benzofuran-2-yl)-3-[(3-chloro-4-methylphenyl)amino]propan-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzofuran Moiety: The benzofuran ring can be synthesized through cyclization reactions involving phenols and aldehydes under acidic conditions.
Substitution Reaction:
Amine Coupling: The final step involves coupling the benzofuran moiety with the substituted phenyl group using amine coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-(1-Benzofuran-2-yl)-3-[(3-chloro-4-methylphenyl)amino]propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-(1-Benzofuran-2-yl)-3-[(3-chloro-4-methylphenyl)amino]propan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 1-(1-Benzofuran-2-yl)-3-[(3-chloro-4-methylphenyl)amino]propan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Benzofuran-2-yl)-2-[(3-chloro-4-methylphenyl)amino]ethan-1-one
- 1-(1-Benzofuran-2-yl)-3-[(4-chloro-3-methylphenyl)amino]propan-1-one
- 1-(1-Benzofuran-2-yl)-3-[(3-chloro-4-methylphenyl)amino]butan-1-one
Uniqueness
1-(1-Benzofuran-2-yl)-3-[(3-chloro-4-methylphenyl)amino]propan-1-one is unique due to its specific substitution pattern and the presence of both benzofuran and substituted phenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H16ClNO2 |
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Molecular Weight |
313.8 g/mol |
IUPAC Name |
1-(1-benzofuran-2-yl)-3-(3-chloro-4-methylanilino)propan-1-one |
InChI |
InChI=1S/C18H16ClNO2/c1-12-6-7-14(11-15(12)19)20-9-8-16(21)18-10-13-4-2-3-5-17(13)22-18/h2-7,10-11,20H,8-9H2,1H3 |
InChI Key |
BYBIEWAMSAKQTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NCCC(=O)C2=CC3=CC=CC=C3O2)Cl |
Origin of Product |
United States |
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